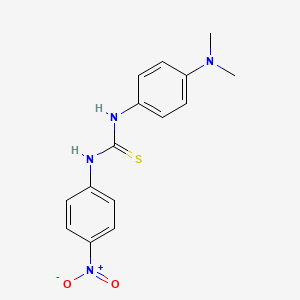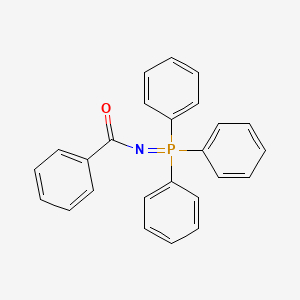![molecular formula C14H26O3Si B11948513 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester CAS No. 90147-64-1](/img/structure/B11948513.png)
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is an organic compound with a complex structure that includes a cyclohexene ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of 2-cyclohexene-1-propanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, often using reagents like fluoride ions to replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Fluoride ions, typically from sources like tetrabutylammonium fluoride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its reactivity with various reagents. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. The cyclohexene ring can undergo various transformations, including hydrogenation and oxidation, allowing for the formation of a wide range of products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, propyl ester: Similar structure but with a propyl ester group.
2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, butyl ester: Similar structure but with a butyl ester group.
Uniqueness
The ethyl ester variant is unique due to its specific reactivity and stability, making it particularly useful in certain synthetic applications where other esters might not perform as well.
Propriétés
Numéro CAS |
90147-64-1 |
|---|---|
Formule moléculaire |
C14H26O3Si |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
ethyl 3-(3-trimethylsilyloxycyclohex-2-en-1-yl)propanoate |
InChI |
InChI=1S/C14H26O3Si/c1-5-16-14(15)10-9-12-7-6-8-13(11-12)17-18(2,3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
ZDBIYPYXQWBGAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1CCCC(=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



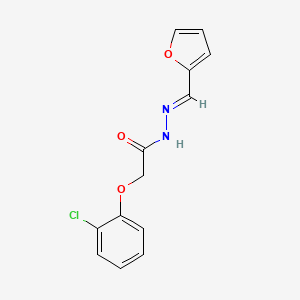

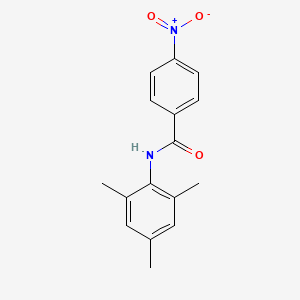
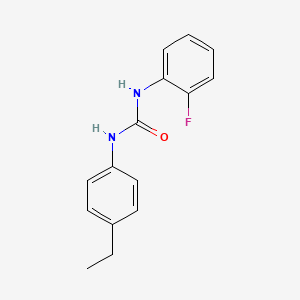

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
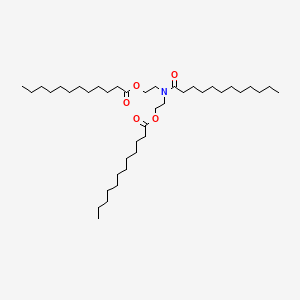
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
